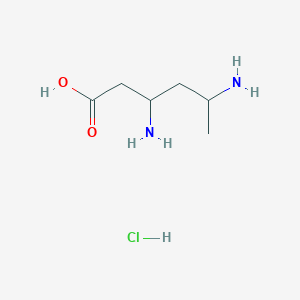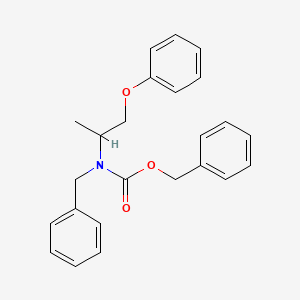![molecular formula C13H14N4O B13862099 2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)
2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine is a complex organic compound that features both an indole and an oxadiazole ring in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves multiple steps, starting from commercially available precursors One common route involves the formation of the indole ring followed by the construction of the oxadiazole ring
Formation of the Indole Ring: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Construction of the Oxadiazole Ring: This step typically involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.
Introduction of the Ethanamine Side Chain: This can be done through a nucleophilic substitution reaction where the oxadiazole intermediate reacts with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反応の分析
Types of Reactions
2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
科学的研究の応用
2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
作用機序
The mechanism of action of 2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and oxadiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(1-Methylindol-3-yl)ethanamine: Lacks the oxadiazole ring but shares the indole and ethanamine structure.
2-(5-Fluoro-1-methylindol-3-yl)ethanamine: Similar structure with a fluorine substitution on the indole ring.
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: Contains a diphenyl substitution on the indole ring.
Uniqueness
2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine is unique due to the presence of both the indole and oxadiazole rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.
特性
分子式 |
C13H14N4O |
|---|---|
分子量 |
242.28 g/mol |
IUPAC名 |
2-[3-(1-methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C13H14N4O/c1-17-8-10(9-4-2-3-5-11(9)17)13-15-12(6-7-14)18-16-13/h2-5,8H,6-7,14H2,1H3 |
InChIキー |
AGVLIXYCSVBQRY-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3=NOC(=N3)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


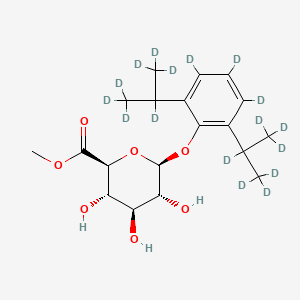
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)

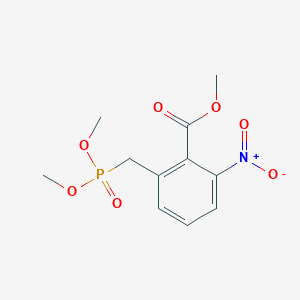
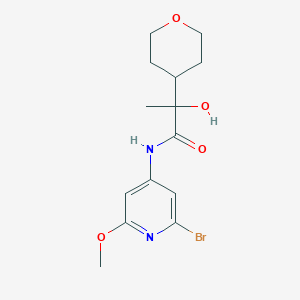



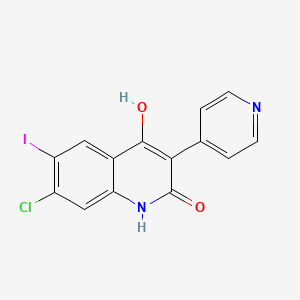
![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
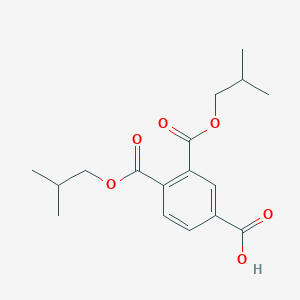
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
